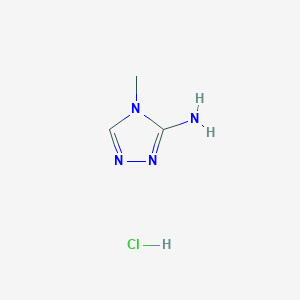4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride
CAS No.: 1461658-32-1
Cat. No.: VC2877503
Molecular Formula: C3H7ClN4
Molecular Weight: 134.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1461658-32-1 |
|---|---|
| Molecular Formula | C3H7ClN4 |
| Molecular Weight | 134.57 g/mol |
| IUPAC Name | 4-methyl-1,2,4-triazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C3H6N4.ClH/c1-7-2-5-6-3(7)4;/h2H,1H3,(H2,4,6);1H |
| Standard InChI Key | UWINVSSMBJNKCN-UHFFFAOYSA-N |
| SMILES | CN1C=NN=C1N.Cl |
| Canonical SMILES | CN1C=NN=C1N.Cl |
Introduction
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride is a nitrogen-containing heterocyclic compound belonging to the triazole family. It is characterized by its unique structure, which includes a triazole ring substituted with a methyl group and an amine functional group. The hydrochloride form enhances its solubility in water, making it suitable for various applications in medicinal chemistry and agriculture .
Synthesis and Characterization
The synthesis of 4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride typically involves careful control of temperature and pH to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of synthesized compounds.
Biological Activities and Applications
4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride has been studied for its potential biological activities, particularly in antimicrobial applications, due to the presence of the triazole moiety, which is known for its pharmacological properties. Triazoles are widely recognized for their role in pharmaceuticals and agrochemicals.
Biological Activity Table
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Exhibits varying degrees of potency against different microbial strains, making it valuable in drug development. |
| Pharmacological Properties | Known for its role in pharmaceuticals due to the triazole moiety. |
Safety and Handling
The compound is classified with hazard statements H302, H315, H319, and H335, indicating it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305+P351+P338, advising against inhalation and recommending washing hands and face thoroughly after handling .
Safety Information Table
| Hazard Statement | Description | Precautionary Statement |
|---|---|---|
| H302 | Harmful if swallowed | P261: Avoid breathing dust. |
| H315 | Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume